molecular formula C26H30N2O5S B2660985 ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate CAS No. 899356-01-5

ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2660985
CAS No.: 899356-01-5
M. Wt: 482.6
InChI Key: DREQGNGRASYDNC-UHFFFAOYSA-N
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Description

Ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a quinoline-derived compound featuring a piperidine ring substituted at the 3-position with an ethyl carboxylate group. The quinoline core is modified at the 3-position with a 4-methylbenzenesulfonyl (tosyl) group and at the 6-position with an ethoxy substituent.

Properties

IUPAC Name

ethyl 1-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-4-32-20-10-13-23-22(15-20)25(28-14-6-7-19(17-28)26(29)33-5-2)24(16-27-23)34(30,31)21-11-8-18(3)9-12-21/h8-13,15-16,19H,4-7,14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREQGNGRASYDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry. This method allows for the efficient and scalable production of complex molecules by continuously pumping reactants through a reactor.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce piperidine derivatives.

Scientific Research Applications

Ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s quinoline core distinguishes it from related bicyclic and monocyclic systems:

Compound Name Core Structure Key Structural Features
Target Compound Quinoline 6-ethoxy, 3-(4-methylbenzenesulfonyl), piperidine-3-carboxylate
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Naphthyridine Fully saturated bicyclic system, 2-oxo, piperidine-6-carboxylate
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate Pyridazine Monocyclic pyridazine, 6-methyl, piperidine-4-carboxylate

Key Differences :

  • Quinoline vs.
  • Pyridazine vs. Quinoline: The pyridazine derivative () lacks the fused benzene ring of quinoline, resulting in reduced hydrophobicity and altered electronic properties .

Substituent Effects

Sulfonyl vs. Oxo/Methyl Groups

The 4-methylbenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects and hydrogen-bond acceptor capacity, unlike the 2-oxo group in naphthyridine derivatives or the 6-methyl group in pyridazine analogs.

Substituent Electronic Effect Biological Implications
4-Methylbenzenesulfonyl Electron-withdrawing Enhances binding to polar active sites; improves metabolic stability
2-Oxo (naphthyridine) Moderately electron-withdrawing May facilitate intramolecular hydrogen bonding
6-Methyl (pyridazine) Electron-donating Increases lipophilicity; alters steric interactions
Carboxylate Position

The target compound’s piperidine-3-carboxylate differs from the 4- and 6-carboxylate positions in analogs:

  • Piperidine-3-carboxylate (target): Steric hindrance near the quinoline ring may limit rotational freedom.
  • Piperidine-4-carboxylate (): Central positioning could enhance conformational flexibility .
  • Piperidine-6-carboxylate (): Proximity to the naphthyridine nitrogen may influence basicity .
Spectroscopic Data
  • 1H NMR :
    • Target Compound : Expected signals for ethoxy (δ ~1.3–1.4), aromatic protons (δ ~7.5–8.5), and piperidine protons (δ ~3.0–4.2).
    • Naphthyridine Analog () : Distinct methyl triplet (δ 1.24) and piperidine multiplet (δ 3.06–4.24) .
    • Pyridazine Analog : Lacks sulfonyl-related deshielding but shows pyridazine-specific aromatic signals (unreported in ).

Physicochemical Properties

Property Target Compound Naphthyridine Analog Pyridazine Analog
LogP (estimated) ~3.5 (highly lipophilic) ~2.0 ~2.8
Solubility Low in water Moderate in polar solvents Moderate in DMSO
Metabolic Stability High (sulfonyl group) Moderate Low (methyl group)

Biological Activity

Ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C26H30N2O5S
  • Molecular Weight: 478.60 g/mol
  • CAS Number: 899356-01-5

The compound features a quinoline core with an ethoxy group and a piperidine ring, which are critical for its biological interactions. The sulfonyl group enhances its solubility and potential binding to biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. This mechanism is particularly relevant for kinases involved in cancer progression.
  • Interaction with DNA: The quinoline moiety is known for its ability to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Modulation of Signaling Pathways: By affecting pathways such as PI3K-Akt, the compound may influence cell survival and proliferation, making it a candidate for cancer therapeutics.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

Anticancer Activity
Several studies have reported the compound's efficacy against various cancer cell lines:

  • Cell Lines Tested: PC3 (prostate cancer), U87MG (glioblastoma), and others.
  • Inhibition Rates: Demonstrated >80% inhibition of cell proliferation at concentrations around 1 µM in certain assays.

Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are needed to quantify this activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
QuinineContains a quinoline moietyWell-known antimalarial drug
PiperidineSimple six-membered ringPrecursor for various pharmaceuticals
EthoxyquinolineEthoxy and sulfonyl groupsInvestigated for diverse biological targets

This table highlights how variations in functional groups can significantly influence biological activity.

Case Studies and Research Findings

  • Study on Enzyme Inhibition:
    • A study demonstrated that derivatives of quinoline compounds could inhibit Protein Kinase B (PKB), which is often overexpressed in cancers. This compound showed similar potential, indicating a pathway for therapeutic development .
  • In Vivo Efficacy:
    • In vivo studies using animal models indicated that compounds with similar structures effectively inhibited tumor growth at well-tolerated doses. The implications suggest that this compound could be further explored in preclinical trials .

Q & A

Q. What synthetic routes are recommended for synthesizing ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step heterocyclic chemistry. A plausible route includes:

  • Quinoline core formation : Use a Friedländer or Doebner-Miller reaction to construct the quinoline scaffold.
  • Sulfonylation : Introduce the 4-methylbenzenesulfonyl group at position 3 via nucleophilic substitution or palladium-catalyzed coupling .
  • Piperidine coupling : Attach the piperidine-3-carboxylate moiety using Buchwald-Hartwig amination or SNAr reactions under basic conditions .
  • Optimization : Apply Design of Experiments (DoE) to refine parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield, as demonstrated in quinoline derivative synthesis .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Structural confirmation : Use 1H/13C NMR to verify substituent positions and stereochemistry. Compare experimental shifts with DFT-calculated spectra for challenging assignments .
  • Purity assessment : Employ HPLC-MS (95%+ purity threshold) with a C18 column and acetonitrile/water gradient. For trace impurities, LC-HRMS resolves isobaric species .
  • Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous confirmation of the 3D structure, critical for SAR studies .

Advanced Research Questions

Q. How can computational chemistry predict reactivity, stability, and binding interactions of this compound?

Methodological Answer:

  • Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing effects can be quantified to predict hydrolysis susceptibility .
  • Stability modeling : Apply ReaxFF molecular dynamics to simulate degradation pathways under thermal or oxidative stress .
  • Binding interactions : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases). Validate predictions with SPR or ITC binding assays, as seen in quinolone drug design .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line, assay type). Use Cochran’s Q-test to assess heterogeneity .
  • Orthogonal assays : Confirm activity with complementary methods (e.g., enzymatic vs. cell-based assays). For instance, discrepancies in IC50 values may arise from off-target effects in cellular models .
  • Probe studies : Synthesize analogs with targeted modifications (e.g., sulfonyl group replacement) to isolate contributions of specific substituents to activity .

Q. What experimental designs are optimal for exploring structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Combinatorial libraries : Use parallel synthesis to generate derivatives with systematic substitutions (e.g., varying the ethoxy group or sulfonyl moiety). High-throughput screening identifies hits for further optimization .
  • Free-Wilson vs. Hansch analysis : Apply Free-Wilson models for discrete substituent contributions or Hansch QSAR for continuous physicochemical parameters (e.g., logP, polar surface area) .
  • Machine learning : Train models on existing bioactivity data to predict novel analogs. For example, random forest algorithms have been used in quinoline-based kinase inhibitor discovery .

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